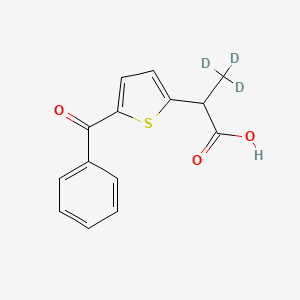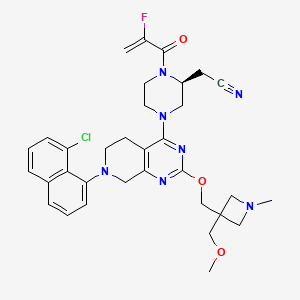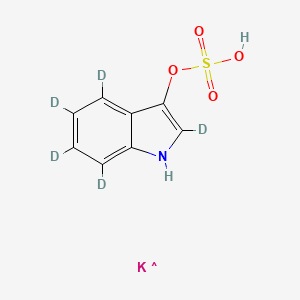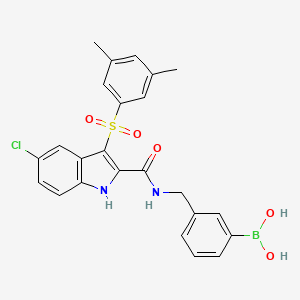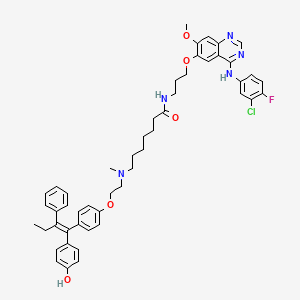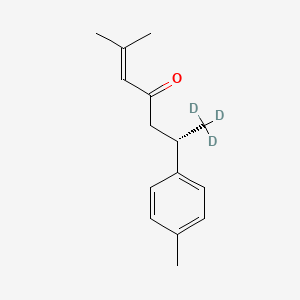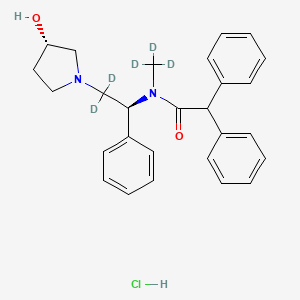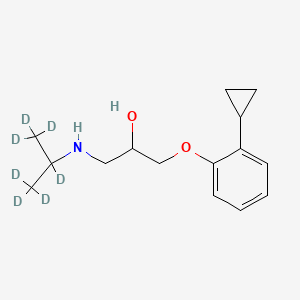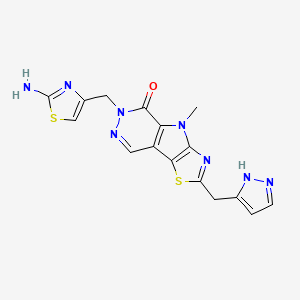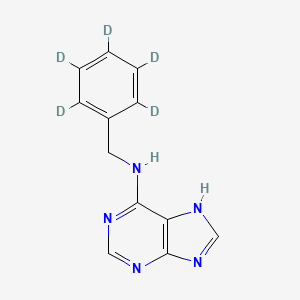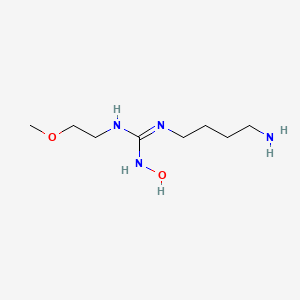
hDDAH-1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hDDAH-1-IN-2 is a selective, orally active inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This compound has shown an excellent profile regarding cell toxicity and viability . It is primarily used in scientific research to study the regulation of nitric oxide synthesis and its implications in various physiological and pathological conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hDDAH-1-IN-2 involves the reaction of N-(4-aminobutyl)-N’-(2-methoxyethyl)guanidine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is known that the compound is produced in specialized laboratories under stringent conditions to ensure high purity and consistency .
化学反应分析
Types of Reactions: hDDAH-1-IN-2 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by various reagents .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, which are used for further research and development .
科学研究应用
hDDAH-1-IN-2 is extensively used in scientific research to study the regulation of nitric oxide synthesis. It has been shown to increase nitric oxide production by inhibiting the degradation of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase . This makes it a valuable tool in cardiovascular research, particularly in studying conditions such as hypertension, atherosclerosis, and heart failure .
In addition to cardiovascular research, this compound is also used in studies related to neurodegenerative diseases, cancer, and metabolic disorders . Its ability to modulate nitric oxide levels makes it a versatile compound in various fields of biomedical research.
作用机制
hDDAH-1-IN-2 exerts its effects by selectively inhibiting the enzyme dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the degradation of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and subsequently higher nitric oxide production . The molecular targets of this compound include the active site of the hDDAH-1 enzyme, where it binds and inhibits its activity .
相似化合物的比较
Similar Compounds: Similar compounds to hDDAH-1-IN-2 include Nω-(2-methoxyethyl)-L-arginine (L-257), ZST316, and ZST152 . These compounds also inhibit dimethylarginine dimethylaminohydrolase-1 but differ in their selectivity and potency.
Uniqueness: This compound is unique in its high selectivity and oral activity, making it a preferred choice for in vivo studies . Unlike some other inhibitors, this compound has shown minimal cytotoxicity, which is crucial for its application in long-term studies .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of nitric oxide regulation and its implications in various diseases. Its high selectivity, oral activity, and minimal cytotoxicity make it a preferred choice for researchers in the fields of cardiovascular, neurodegenerative, and metabolic disorders.
属性
分子式 |
C8H20N4O2 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine |
InChI |
InChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12) |
InChI 键 |
VKMJFTKKOMFTTE-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=NCCCCN)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


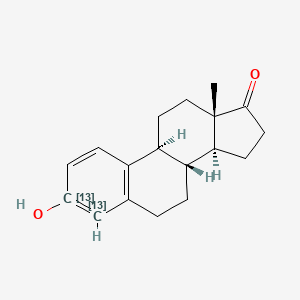
![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
